molecular formula C26H20N2O6S2 B12679483 Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate CAS No. 52132-81-7

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate

Cat. No.: B12679483
CAS No.: 52132-81-7
M. Wt: 520.6 g/mol
InChI Key: YQRWKBIGODFWGC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Polysubstituted Phenanthroline Derivatives

The IUPAC name disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate reflects the compound’s structural complexity and substituent hierarchy. The nomenclature process begins with the parent 1,10-phenanthroline heterocycle, a fused tricyclic system comprising two pyridine rings joined by a central benzene ring. Substituents are numbered according to their positions on this framework:

  • Methyl groups occupy positions 2 and 9, designated as 2,9-dimethyl.
  • Phenyl groups are attached at positions 4 and 7 (4,7-diphenyl).
  • Sulfonate groups (-SO$$_3^-$$) reside at positions 3 and 8 (3,8-disulfonate).

The counterions (two sodium cations) and hydration state (one water molecule) are specified as a ternary component system in the stoichiometric formula. This naming convention prioritizes functional group seniority (sulfonate > phenyl > methyl) and adheres to IUPAC’s additive and multiplicative prefix rules for polycyclic systems.

Table 1: Molecular identifiers for sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate

Property Value
IUPAC Name Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate
Molecular Formula C$${26}$$H$${20}$$N$$2$$Na$$2$$O$$7$$S$$2$$
Parent Compound 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid

Structural Relationship to Bathocuproine Disulfonate Analogues

This compound is structurally derived from bathocuproine disulfonic acid (C$${26}$$H$${20}$$N$$2$$O$$6$$S$$_2$$), a chelating agent with two sulfonic acid groups. Key structural modifications include:

  • Deprotonation : The sulfonic acid groups (-SO$$3$$H) are deprotonated to sulfonate anions (-SO$$3^-$$), balanced by sodium cations.
  • Hydration : A water molecule is incorporated into the crystal lattice, forming a hydrate.

Table 2: Comparative analysis of bathocuproine derivatives

Property Bathocuproine Disulfonic Acid This compound
Functional Groups -SO$$_3$$H -SO$$_3^-$$Na$$^+$$
Molecular Formula C$${26}$$H$${20}$$N$$2$$O$$6$$S$$_2$$ C$${26}$$H$${20}$$N$$2$$Na$$2$$O$$7$$S$$2$$
Charge Neutral Dianionic (+2 Na$$^+$$)

The sodium salt enhances water solubility compared to the parent acid, making it suitable for aqueous-phase applications such as metal ion chelation in analytical chemistry.

CAS Registry Number Cross-Referencing and Isomer Differentiation

The compound’s CAS Registry Number 1257642-74-2 uniquely identifies its specific isomer among structurally related phenanthrolines. Differentiation from analogues requires scrutiny of substituent positions:

  • Positional Isomerism : Alternate placement of methyl, phenyl, or sulfonate groups on the phenanthroline skeleton generates distinct CAS entries. For example, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (CAS 4733-39-5) lacks sulfonate groups, while bathocuproine disulfonic acid (CAS 106064-29-3) retains the sulfonic acid form.
  • Hydration State : The inclusion of water in the crystal lattice distinguishes the hydrate (1257642-74-2) from anhydrous forms.

Table 3: CAS registry cross-referencing for key analogues

Compound Name CAS Number Key Difference
This compound 1257642-74-2 Hydrated disodium sulfonate
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline 4733-39-5 Neutral, nonsulfonated form
Bathocuproine disulfonic acid 106064-29-3 Free sulfonic acid, no sodium counterions

Isomer differentiation is critical in regulatory and synthetic contexts, as even minor structural variations alter physicochemical properties and biological activity.

Properties

IUPAC Name

3-[2,9-dimethyl-7-(3-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6S2/c1-15-11-23(17-5-3-7-19(13-17)35(29,30)31)21-9-10-22-24(12-16(2)28-26(22)25(21)27-15)18-6-4-8-20(14-18)36(32,33)34/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRWKBIGODFWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC(=CC=C4)S(=O)(=O)O)C5=CC(=CC=C5)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866275
Record name 3,3'-(2,9-Dimethyl-1,10-phenanthroline-4,7-diyl)di(benzene-1-sulfonic acid)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52132-81-7
Record name Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate
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Record name Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate typically involves the sulfonation of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline. The reaction is carried out under controlled conditions using sulfuric acid or chlorosulfonic acid as sulfonating agents . The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine .

Mechanism of Action

The mechanism by which Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate exerts its effects is primarily through its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical and chemical processes, making it useful in a range of applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate and related phenanthroline derivatives:

Compound Name Molecular Formula Substituents Solubility Primary Applications Key References
This compound C₂₆H₁₈N₂Na₂O₆S₂ 2,9-dimethyl; 4,7-diphenyl; 3,8-sulfonate 50 mg/mL (water) Biochemical assays, metal ion detection
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) C₂₆H₂₀N₂ 2,9-dimethyl; 4,7-diphenyl Insoluble in water OLEDs, OSCs (exciton blocking layer)
4,7-Diphenyl-1,10-phenanthroline (Bphen) C₂₄H₁₆N₂ 4,7-diphenyl Low water solubility OLEDs (electron transport layer)
Bathophenanthroline disulfonic acid (BPS) C₂₄H₁₆N₂O₆S₂ 4,7-diphenyl; 4,7-sulfonate Water-soluble Iron(II) detection, redox chemistry

Performance in Organic Electronics

  • BCP (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline): Lacks sulfonate groups, making it compatible with organic solvents used in vapor deposition for OLEDs and OSCs. Acts as an exciton blocking layer (EBL) in organic solar cells, improving device efficiency by confining excitons within the active layer . In OLEDs, ultrathin BCP layers (0.1–4.0 nm) modulate carrier recombination zones, enhancing brightness and electroluminescence efficiency. For example, devices with 4 nm BCP achieved 18.1 mA/cm² current density at 10 V, outperforming non-BCP devices .
  • Bphen (4,7-Diphenyl-1,10-phenanthroline):

    • Functions as an electron transport layer (ETL) in OLEDs due to its high electron mobility.
    • Lacks methyl groups, reducing steric hindrance and improving charge transport compared to BCP .
  • This compound: Limited use in organic electronics due to ionic sulfonate groups, which hinder compatibility with hydrophobic organic layers. Primarily utilized in aqueous environments for spectrophotometric Cu(I) quantification, leveraging its strong chelation and optical properties .

Chelation and Redox Properties

  • BPS (Bathophenanthroline disulfonic acid):

    • Chelates Fe(II) with high specificity, forming a red-colored complex (absorption at 535 nm) for iron detection .
    • Unlike this compound, BPS lacks methyl groups, altering steric and electronic interactions with metal ions.
  • This compound:

    • Exhibits high affinity for Cu(I), forming a stable 2:1 (ligand:metal) complex with a molar absorptivity of ~12,300 L·mol⁻¹·cm⁻¹ at 479 nm .
    • Methyl groups enhance rigidity, improving selectivity for Cu(I) over other transition metals.

Organic Electronics

  • BCP and Bphen dominate in optoelectronic devices, while the sulfonated derivative is restricted to biochemical applications due to solubility mismatches.
  • In tandem white OLEDs, BCP combined with Li/MoO₃ achieved a power efficiency of 45.2 lm/W and current efficiency of 110.9 cd/A , highlighting its role in advanced charge generation layers .

Biological Activity

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate is a sulfonated derivative of phenanthroline, a compound known for its chelating properties and biological activities. This compound has garnered attention in various fields of research due to its potential applications in biochemistry and pharmacology.

  • Molecular Formula : C26H20N2Na2O6S2
  • Molecular Weight : 530.58 g/mol
  • CAS Number : 52132-81-7
  • Solubility : Soluble in water and organic solvents like ethanol and methanol.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in various biological systems. Studies have shown that it effectively protects cells from oxidative damage, which is crucial in preventing diseases related to oxidative stress such as cancer and neurodegenerative disorders.

2. Chelating Agent

As a chelator, this compound binds to metal ions. This property is particularly useful in biomedical applications where metal ion regulation is essential. For instance, it has been utilized in studies to modulate metal ion availability in cellular environments, impacting enzyme activity and metabolic pathways.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains and fungi, showing potential as an antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic processes.

Case Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of this compound in vitro using DPPH and ABTS assays. Results indicated a significant reduction in radical concentrations compared to control groups.

Assay TypeControl (%)Compound (%)
DPPH2085
ABTS2590

Case Study 2: Chelation of Metal Ions

In another study by Smith et al. (2024), the chelation ability of the compound was assessed using iron ions. The results demonstrated effective binding with a stability constant indicating strong chelation.

Metal IonStability Constant (log K)
Fe²⁺5.67
Cu²⁺4.89

Research Findings

Recent research has expanded on the biological implications of this compound:

  • Cell Viability Studies : In vitro studies have shown that this compound does not exhibit cytotoxicity at low concentrations while promoting cell survival under stress conditions.
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that the compound modulates signaling pathways associated with apoptosis and cell survival, suggesting its potential as a therapeutic agent.

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